N-[4-(2-chloroacetyl)phenyl]butanamide
Description
BenchChem offers high-quality N-[4-(2-chloroacetyl)phenyl]butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(2-chloroacetyl)phenyl]butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-[4-(2-chloroacetyl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-2-3-12(16)14-10-6-4-9(5-7-10)11(15)8-13/h4-7H,2-3,8H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPLZNHHNPLIRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Technical Guide: N-[4-(2-chloroacetyl)phenyl]butanamide (CAS 794554-81-7)
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
N-[4-(2-chloroacetyl)phenyl]butanamide (CAS 794554-81-7, PubChem CID 2578200) is a highly versatile bifunctional building block utilized extensively in modern medicinal chemistry[1][2]. Structurally, it features an electron-rich butanamide-substituted phenyl ring coupled with an electron-deficient α-chloro ketone moiety. This unique structural dichotomy allows it to serve two primary functions in drug development:
-
An Electrophilic Warhead: Targeting nucleophilic cysteine residues in the design of Targeted Covalent Inhibitors (TCIs)[3].
-
A Heterocyclic Precursor: Acting as a foundational substrate in the Hantzsch thiazole synthesis to generate 2-aminothiazole pharmacophores[4][5].
This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic pathways, and field-proven experimental protocols.
Physicochemical Properties & Structural Analysis
The reactivity of CAS 794554-81-7 is governed by the inductive effect of the carbonyl group, which significantly enhances the polarity of the adjacent carbon-chlorine bond. This electron deficiency at the α-carbon lowers the activation energy required for bimolecular nucleophilic substitution (
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | N-[4-(2-chloroacetyl)phenyl]butanamide | PubChem[2] |
| CAS Registry Number | 794554-81-7 | Bio-Fount[1] |
| PubChem CID | 2578200 | PubChem[2] |
| Molecular Formula | C₁₂H₁₄ClNO₂ | PubChem[2] |
| Molecular Weight | 239.70 g/mol | Bio-Fount[1] |
| Key Functional Groups | α-chloro ketone, secondary amide | Structural Analysis |
Mechanistic Profiling & Reactivity
Electrophilic Covalent Binding (Cysteine Targeting)
In the realm of covalent drug discovery, α-halo ketones are deployed to form irreversible thioether linkages with target proteins[3]. When CAS 794554-81-7 enters a biological binding pocket, the α-carbon undergoes an
Caption: Covalent modification of a target cysteine residue by the α-chloro ketone warhead via SN2.
Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classical, multi-component cyclization reaction used to construct thiazole rings[4]. By reacting CAS 794554-81-7 with a thioamide or thiourea, researchers can rapidly generate 2-substituted thiazoles. The mechanism involves the initial alkylation of the sulfur atom, followed by an intramolecular condensation that yields the aromatic heterocycle[5].
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems.
Protocol 1: Glutathione (GSH) Trapping Assay for Electrophilicity
This assay quantifies the intrinsic reactivity of the α-chloro ketone warhead before it is integrated into a complex lead molecule.
-
Preparation: Prepare a 10 mM stock solution of CAS 794554-81-7 in LC-MS grade DMSO.
-
Incubation: In a microcentrifuge tube, combine 10 µL of the compound stock with 990 µL of a 5 mM GSH solution dissolved in PBS (pH 7.4). Incubate at 37°C.
-
Quenching: At specific time intervals (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots and quench the reaction by adding 50 µL of cold acetonitrile containing 0.1% formic acid.
-
Validation (LC-MS/MS): Analyze the quenched samples via LC-MS/MS to monitor the depletion of the parent compound and the appearance of the GSH-adduct mass (
).
Causality of Experimental Design: The assay is strictly conducted in PBS at pH 7.4. This mimics physiological conditions and ensures that a reproducible fraction of the glutathione thiol (pKa ~8.8) is deprotonated to the thiolate anion (
). The thiolate is the actual nucleophilic species driving theattack[3]. Conducting this assay in unbuffered or acidic media would artificially suppress reactivity, yielding false-negative electrophilicity profiles.
Protocol 2: One-Pot Hantzsch Synthesis of 2-Aminothiazoles
-
Dissolution: Dissolve 1.0 equivalent of CAS 794554-81-7 and 1.1 equivalents of thiourea in absolute ethanol (0.5 M concentration).
-
Reflux: Heat the reaction mixture to 70–80°C under continuous magnetic stirring for 2–4 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 1:1).
-
Isolation: Upon completion (indicated by the disappearance of the α-chloro ketone spot), cool the mixture to room temperature. The product will typically precipitate as a hydrochloride salt.
-
Neutralization & Purification: Neutralize with saturated aqueous
, filter the resulting solid, wash with cold ethanol, and recrystallize to yield the pure 2-aminothiazole derivative[5].
Causality of Experimental Design: Ethanol is selected as the solvent because its polar protic nature stabilizes the highly charged imino thioether intermediate formed during the initial sulfur alkylation[4]. This stabilization significantly lowers the activation energy barrier for the subsequent intramolecular cyclization and dehydration steps.
Caption: Step-by-step workflow and mechanistic progression of the Hantzsch thiazole synthesis.
Data Presentation: Reactivity Profiling
When designing covalent inhibitors, selecting the correct electrophile is paramount. Table 2 summarizes how the α-chloro ketone compares to other standard warheads in terms of intrinsic reactivity and target profile.
Table 2: Comparative Reactivity Profile of Electrophilic Warheads
| Warhead Type | Typical Target Residue | Intrinsic Reactivity ( | Binding Modality |
| α-Chloro Ketone (CAS 794554-81-7) | Cysteine (Thiolate) | High | Irreversible ( |
| α-Bromo Ketone | Cysteine / Histidine | Very High | Irreversible ( |
| Acrylamide | Cysteine | Moderate (Tunable) | Irreversible (Michael Addition) |
| Cyanoacrylamide | Cysteine | Moderate | Reversible (Michael Addition) |
References
-
N-[4-(2-chloroacetyl)phenyl]butanamide | C12H14ClNO2 | CID 2578200 - PubChem (National Institutes of Health). URL:[Link]
-
794554-81-7 | N-[4-(2-Chloroacetyl)phenyl]butanamide - BIOFOUNT. URL: [Link]
-
Thiazoles and Bisthiazoles - Encyclopedia.pub. URL:[Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC (National Institutes of Health). URL: [Link]
Sources
- 1. 794554-81-7|N-[4-(2-Chloroacetyl)phenyl]butanamide|N-[4-(2-Chloroacetyl)phenyl]butanamide|-范德生物科技公司 [bio-fount.com]
- 2. N-[4-(2-chloroacetyl)phenyl]butanamide | C12H14ClNO2 | CID 2578200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
4-acetamido-alpha-chloroacetophenone derivatives literature
Strategic Synthesis and Pharmacological Profiling of 4-Acetamido- -Chloroacetophenone Derivatives
Executive Summary
This technical guide provides a comprehensive analysis of 4-acetamido-
This document details the synthetic architecture, derivatization pathways, and biological validation of this scaffold, designed for researchers requiring high-purity intermediates for drug discovery.
Synthetic Architecture: The Core Scaffold
The synthesis of 4-acetamido-
Route A: Friedel-Crafts Acylation (Industrial Preferred)
This method utilizes acetanilide as the starting material.[1][2] The acetamido group directs the incoming chloroacetyl group to the para-position due to steric hindrance at the ortho-position and the activating nature of the nitrogen lone pair.
-
Reagents: Acetanilide, Chloroacetyl chloride, Aluminum chloride (
), or DCM.[1] -
Mechanism: Electrophilic Aromatic Substitution (
).[1]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Route B: -Halogenation (Laboratory Scale)
Starting from 4-acetamidoacetophenone, the methyl ketone is chlorinated.[1][2] This route allows for milder conditions but requires careful control to prevent over-chlorination (dichlorination).[1]
-
Reagents: 4-Acetamidoacetophenone, Sulfuryl chloride (
) or , Glacial acetic acid.[1][2] -
Mechanism: Acid-catalyzed enolization followed by electrophilic halogenation.[1][2]
Comparative Yield Analysis
| Parameter | Friedel-Crafts (Route A) | |
| Starting Material | Acetanilide | 4-Acetamidoacetophenone |
| Reagent Cost | Low | Moderate |
| Typical Yield | 65 - 75% | 70 - 85% |
| Purity Profile | High (para-selectivity) | High (requires recrystallization) |
| Scalability | Excellent | Good |
Derivatization Pathways
The
Pathway 1: Hantzsch Thiazole Synthesis
Reaction with thioureas or thioamides yields 2-aminothiazoles.[1][2] This is the most valuable transformation for this scaffold, generating compounds with potent antimicrobial and anti-inflammatory properties.
Pathway 2: Nucleophilic Substitution ( )
The
Figure 1: Primary derivatization pathways for the 4-acetamido-
Experimental Protocols
Protocol A: Synthesis of 4-Acetamido- -chloroacetophenone (Route B)
Based on standard halogenation methodologies [1, 2].[1][2]
Reagents:
-
Sulfuryl chloride (
) (8.4 g, 62.0 mmol)[1] -
Glacial Acetic Acid (50 mL)
-
Dichloromethane (DCM) (100 mL)[1]
Procedure:
-
Dissolution: Dissolve 4-acetamidoacetophenone in a mixture of glacial acetic acid and DCM in a 250 mL round-bottom flask equipped with a drying tube.
-
Addition: Cool the solution to 0-5°C. Add sulfuryl chloride dropwise over 30 minutes. The low temperature prevents di-chlorination.[1][2]
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).[1]
-
Quenching: Pour the reaction mixture into 300 mL of ice-cold water.
-
Isolation: The product often precipitates as a solid.[2] Filter the solid.[3] If oil forms, extract with DCM (3 x 50 mL), wash with saturated
, dry over , and evaporate. -
Purification: Recrystallize from ethanol to yield off-white crystals.
Protocol B: Synthesis of 2-Amino-4-(4-acetamidophenyl)thiazole
A self-validating Hantzsch condensation protocol [3, 4].[1][2]
Reagents:
-
4-Acetamido-
-chloroacetophenone (2.11 g, 10 mmol)[1][2] -
Thiourea (0.76 g, 10 mmol)[1]
-
Absolute Ethanol (30 mL)
Procedure:
-
Reflux: Combine the chloro-ketone and thiourea in ethanol. Heat to reflux for 2-3 hours. The solution will turn clear then potentially precipitate the hydrobromide/hydrochloride salt.
-
Neutralization: Cool the mixture. If a solid separates, filter it (this is the salt). Suspend the salt in water and neutralize with 10% ammonium hydroxide (
) to pH 8-9 to liberate the free base.[1] -
Crystallization: The free base precipitates as a yellow/pale solid.[2] Filter and wash with cold water.[2]
-
Recrystallization: Recrystallize from ethanol/DMF mixtures.
-
Yield: >85%
-
Validation: Appearance of a characteristic thiazole proton singlet at
7.0-7.5 ppm in -NMR.
-
Pharmacological Profiling & Data
The derivatives of this scaffold, particularly the thiazoles, exhibit significant biological activity.[4][5] The acetamido group enhances water solubility compared to unsubstituted phenyl rings, improving bioavailability.
Antimicrobial Activity Profile
Data synthesized from structure-activity relationship (SAR) studies on aminothiazole derivatives [5, 6].[1][2]
| Derivative Type | Target Organism | MIC ( | Mechanism of Action |
| 2-Aminothiazole | S. aureus (Gram +) | 12.5 - 25.0 | Inhibition of cell wall synthesis / DNA gyrase |
| 2-Aminothiazole | E. coli (Gram -) | 25.0 - 50.0 | Membrane depolarization |
| C. albicans (Fungal) | 50.0 - 100.0 | Ergosterol biosynthesis inhibition |
Antiplatelet Activity
Certain derivatives, specifically where the 2-amino group of the thiazole is substituted with lipophilic amides, show potent antiplatelet activity [7].
Mechanistic Visualization
The following diagram illustrates the Hantzsch Thiazole synthesis mechanism, the primary route for bio-activation of this scaffold.
Figure 2: Step-wise mechanism of the Hantzsch synthesis converting the phenacyl chloride to the aminothiazole scaffold.
References
-
BenchChem Technical Support. (2025).[1] Comparative Study of Catalysts for the Synthesis of 4'-Chloroacetophenone via Friedel-Crafts Acylation. BenchChem. Link
-
PrepChem. (2025).[1][2] Synthesis of p-acetamidoacetophenone and subsequent halogenation. PrepChem.com.[1][2] Link
-
Dodson, R. M., & King, L. C. (1946).[7] The Reaction of Acetophenone with Thiourea and Oxidizing Agents. Journal of the American Chemical Society, 68(5), 871. Link[1]
-
Zaware, B. H., et al. (2009). Kinetics of a Reaction of 3-Chloroacetylacetone with Thioureas. Journal of Chemical and Pharmaceutical Research, 1(1), 276-281.[1][8] Link
-
Khalifa, M. E. (2020).[1] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Link
-
Maddani, M. R., & Prabhu, K. R. (2010). Thiourea synthesis by thioacylation and subsequent heterocycle formation. Journal of Organic Chemistry, 75, 2327-2332.[2] Link
-
Rehse, K., & Baselt, T. (2008).[6] New 2-amino-thiazole-4-acetamides with antiplatelet activity. Archiv der Pharmazie, 341(10), 645-654.[1][2][6] Link
Sources
- 1. 4'-Chloroacetyl(acetanilide) | C10H10ClNO2 | CID 8805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. CN1314649C - Process for preparing alpha-chloro acetophenone - Google Patents [patents.google.com]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 2-amino-thiazole-4-acetamides with antiplatelet activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. jocpr.com [jocpr.com]
Technical Guide: Chloromethyl Ketones as Serine Protease Inhibitors
History, Mechanism, and Experimental Protocols
Executive Summary
Chloromethyl ketones (CMKs) represent a foundational class of irreversible inhibitors in the study of serine proteases. First developed in the 1960s by Elliott Shaw and colleagues, these compounds—most notably TPCK (N-tosyl-L-phenylalanyl chloromethyl ketone) and TLCK (N-tosyl-L-lysyl chloromethyl ketone)—pioneered the concept of affinity labeling . Unlike competitive inhibitors that exist in equilibrium, CMKs exploit the enzyme's substrate specificity to dock into the active site before deploying a reactive "warhead" to form a permanent covalent bond with the catalytic histidine.
While their high reactivity and potential for non-specific alkylation have limited their direct use as therapeutics, CMKs remain indispensable tools for active site mapping, structural biology, and antiviral research (including HIV and SARS-CoV-2 proteases). This guide provides a comprehensive technical analysis of their history, mechanism, synthesis, and experimental application.
Historical Genesis: The Shaw Era
The development of CMKs marked a paradigm shift from serendipitous drug discovery to rational design . In the early 1960s, the catalytic mechanism of serine proteases (trypsin, chymotrypsin) was known to involve a "catalytic triad" (Asp-His-Ser), but the precise geometry was still being elucidated.
Elliott Shaw hypothesized that an inhibitor could be designed to mimic the natural substrate, thereby "tricking" the enzyme into binding it, while carrying a reactive group capable of alkylating a nearby residue.
-
1963: Shaw synthesized TPCK to target chymotrypsin . TPCK mimics phenylalanine (the preferred P1 residue for chymotrypsin) and selectively alkylates His-57 .
-
1965: Shaw developed TLCK to target trypsin . TLCK mimics lysine (trypsin's preferred P1 residue) and alkylates His-46 (bovine trypsin numbering, homologous to His-57 in chymotrypsin).
These experiments were the first definitive proof that the substrate-binding pocket and the catalytic center were spatially adjacent, validating the "lock and key" model with chemical precision.
Mechanistic Principles
The Two-Step Inactivation
CMKs function as suicide inhibitors or affinity labels . The inhibition proceeds in two distinct kinetic steps:[1][2]
-
Reversible Binding (
): The peptidyl portion of the inhibitor binds to the S1 specificity pocket of the protease, forming a non-covalent Michaelis complex ( ). -
Irreversible Alkylation (
): The chloromethyl ketone warhead is positioned in proximity to the active site histidine.[3] The imidazole ring of the histidine acts as a nucleophile, attacking the methylene carbon of the ketone, displacing the chloride ion, and forming a stable covalent bond.
Specificity Determinants
The specificity is driven by the amino acid side chain (the P1 residue):
-
TPCK: Phenylalanine side chain
Fits Chymotrypsin S1 pocket (hydrophobic). -
TLCK: Lysine side chain
Fits Trypsin S1 pocket (anionic aspartate at bottom).
Mechanism Visualization
The following diagram illustrates the reaction coordinate from the Michaelis complex to the irreversible alkylated state.
Caption: Kinetic pathway of serine protease inactivation by chloromethyl ketones. The reaction proceeds via a reversible binding step followed by irreversible alkylation of the catalytic histidine.
Chemical Synthesis & Stability[4]
The synthesis of peptidyl chloromethyl ketones typically follows the mixed anhydride/diazomethane route. Note: This chemistry involves diazomethane , which is explosive and highly toxic.[4] All protocols must be performed in specialized fume hoods with blast shields.
Synthesis Workflow
-
Activation: N-protected amino acid is activated with isobutyl chloroformate to form a mixed anhydride.
-
Diazotization: Reaction with diazomethane (
) yields the diazoketone. -
Halogenation: Treatment with anhydrous HCl converts the diazoketone to the chloromethyl ketone.
Caption: Standard synthetic route for peptidyl chloromethyl ketones via the diazomethane intermediate.
Stability and Handling[6]
-
pH Sensitivity: CMKs are unstable at high pH (>8.0) due to hydrolysis and potential intermolecular reactions.
-
Storage: Store as lyophilized solids at -20°C.
-
Solubility: Dissolve in DMSO or acidified water (1 mM HCl) to prevent premature degradation.
Experimental Protocols
Kinetic Characterization ( )
To validate a CMK, one must determine the second-order rate constant of inactivation. This distinguishes a potent specific inhibitor from a weak non-specific alkylator.
Methodology: Kitz & Wilson (Time-Dependent Inhibition)
Reagents:
-
Protease (e.g., Trypsin, 10 nM final)
-
Chromogenic Substrate (e.g., BAPNA,
previously determined) -
Inhibitor (TLCK) at 5-10 concentrations (e.g., 0.1
M to 100 M) -
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM
)
Step-by-Step Protocol:
-
Preparation: Prepare enzyme stock and inhibitor dilutions.
-
Incubation: Mix enzyme and inhibitor. Start a timer.
-
Sampling: At defined time points (
min), remove an aliquot of the E+I mixture. -
Dilution: Immediately dilute the aliquot into a cuvette containing a large excess of substrate (10x
) to stop further inhibition and measure residual activity ( ). -
Data Analysis:
Table 1: Typical Kinetic Parameters for CMKs
| Inhibitor | Target Enzyme | Specificity Note | ||
| TPCK | Chymotrypsin | ~150 | ~0.35 | Alkylates His-57 |
| TLCK | Trypsin | ~20 | ~0.15 | Alkylates His-46 (Bovine) |
| PPACK | Thrombin | 0.002 | 15.0 | Highly potent (D-Phe-Pro-Arg) |
Therapeutic Evolution & Limitations
Why aren't they common drugs?
Despite their potency, CMKs have significant liabilities in drug development:
-
Reactivity: The chloromethyl ketone group is an indiscriminate electrophile. It can react with free thiols (glutathione, cysteine residues) in non-target proteins, leading to haptenization and immune responses.
-
Toxicity: Historical data in mice showed that high doses of TLCK caused hepatic necrosis due to depletion of cellular glutathione.
-
Instability: Rapid degradation in plasma limits oral bioavailability.
Modern Applications
While not used as systemic drugs, CMKs are vital in:
-
Antiviral Research: Used to inhibit processing of viral polyproteins (e.g., HIV-1 protease, SARS-CoV-2 3CLpro) in cell culture models to study viral maturation.
-
Protein Purification: TPCK-treated Trypsin is the gold standard for proteomics digestion, ensuring that chymotryptic activity does not contaminate the peptide map.
-
Structural Probes: Used to "freeze" proteases in complex with ligands for X-ray crystallography.
References
-
Shaw, E., Mares-Guia, M., & Cohen, W. (1965). Evidence for an Active-Center Histidine in Trypsin through Use of a Specific Reagent, 1-Chloro-3-tosylamido-7-amino-2-heptanone, the Chloromethyl Ketone Derived from N-Tosyl-L-lysine. Biochemistry, 4(10), 2219–2224. Link
-
Schoellmann, G., & Shaw, E. (1963). Direct Evidence for the Presence of Histidine in the Active Center of Chymotrypsin. Biochemistry, 2(2), 252–255. Link
-
Kitz, R., & Wilson, I. B. (1962). Esters of Methanesulfonic Acid as Irreversible Inhibitors of Acetylcholinesterase. Journal of Biological Chemistry, 237, 3245–3249. Link
-
Powers, J. C., et al. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews, 102(12), 4639–4750. Link
-
Litterst, C. L. (1980). Acute and subchronic toxicity of the protease inhibitor N-alpha-tosyl-L-lysyl-chloromethylketone (TLCK) in mice. Drug and Chemical Toxicology, 3(2), 227–235. Link
-
Zhang, L., et al. (2020). Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved
-ketoamide inhibitors. Science, 368(6489), 409-412. (Contextual usage of CMK analogues). Link
Sources
- 1. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 2. enzymlogic.com [enzymlogic.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Fidelity Synthesis of Bilastine Analogs via Chloroacetyl Phenyl Intermediates
Executive Summary & Strategic Rationale
This application note details a divergent synthetic platform for generating Bilastine analogs utilizing chloroacetyl phenyl intermediates . While the commercial synthesis of Bilastine often relies on phenethyl halides or tosylates, the "chloroacetyl route" offers a distinct advantage for analog generation: the introduction of a ketone handle at the benzylic position.
Why this approach?
-
Chemical Versatility: The resulting
-aminoketone intermediate is a "divergent point," allowing researchers to access not just the reduced ethyl linker (Bilastine-like), but also alcohols, oximes, and hydrazones for Structure-Activity Relationship (SAR) studies. -
Cost-Efficiency: Chloroacetyl chloride is significantly cheaper than corresponding bromo-ethyl reagents and avoids the use of unstable ethylene oxide derivatives often found in patent literature.
-
Regiocontrol: Friedel-Crafts acylation typically provides high para-selectivity on the phenyl ring, simplifying purification compared to radical halogenation methods.
Retrosynthetic Logic & Pathway Visualization
The strategy relies on a convergent assembly.[1][2] The molecule is disconnected at the piperidine-nitrogen bond, utilizing the high reactivity of the
Pathway Diagram (Graphviz)
Caption: Divergent synthesis workflow showing the central role of the Chloroacetyl Phenyl Intermediate (Green) in generating diverse Bilastine analogs.
Detailed Experimental Protocols
Phase 1: Synthesis of the Chloroacetyl Phenyl Intermediate
Objective: To install the reactive
Reagents:
-
Methyl 2-methyl-2-phenylpropanoate (1.0 eq)
-
Chloroacetyl chloride (1.2 eq)
-
Aluminum Chloride (
) (1.5 eq) -
Dichloromethane (DCM) (Anhydrous)
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a nitrogen inlet, dropping funnel, and internal temperature probe. Charge with DCM (10 volumes relative to substrate).
-
Lewis Acid Activation: Add
at 0°C. Stir until a suspension forms. -
Acylating Agent Addition: Add chloroacetyl chloride dropwise at 0–5°C. Critical Process Parameter (CPP): Maintain temperature <5°C to prevent side reactions.
-
Substrate Addition: Dissolve the phenyl substrate in minimal DCM. Add dropwise to the reaction mixture over 30 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) (20–25°C). Stir for 3–5 hours.
-
Monitoring: TLC (Hexane/EtOAc 8:2). Look for the disappearance of the non-polar starting material and the appearance of a more polar spot (UV active).
-
-
Quenching (Exotherm Control): Cool the mixture back to 0°C. Slowly pour the reaction mixture into ice-water / HCl (1N) mixture. Warning: Highly Exothermic.
-
Workup: Separate the organic layer.[3][4] Extract aqueous layer with DCM (2x). Wash combined organics with saturated
(to remove acid) and Brine. Dry over .[3][5] -
Isolation: Concentrate in vacuo. The product (Methyl 2-(4-(2-chloroacetyl)phenyl)-2-methylpropanoate) typically solidifies upon standing or can be recrystallized from Hexane/IPA.
Checkpoint:
Phase 2: Convergent Coupling (N-Alkylation)
Objective: Link the benzimidazole pharmacophore to the phenyl scaffold via SN2 displacement.
Reagents:
-
Chloroacetyl Intermediate (from Phase 1) (1.0 eq)
-
1-(2-ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole (1.05 eq)
-
Potassium Carbonate (
) (3.0 eq) or DIPEA (2.5 eq) -
Potassium Iodide (
) (0.1 eq - Catalyst) -
Acetonitrile (MeCN) or DMF
Protocol:
-
Dissolution: Dissolve the benzimidazole amine and the chloroacetyl intermediate in MeCN (15 volumes).
-
Base Addition: Add powdered, anhydrous
and catalytic KI. -
Reaction: Heat to reflux (80°C) for 6–12 hours.
-
Workup: Filter off inorganic salts while hot. Concentrate the filtrate.
-
Purification: The resulting
-aminoketone is often an oil or sticky solid. Purify via column chromatography (DCM/MeOH 95:5) if high purity is required for the next step.
Phase 3: Divergent Analog Generation
At this stage, you possess the Oxo-Bilastine Analog . You can now choose your path.
Path A: Exhaustive Reduction (Synthesis of Bilastine-type Linkers)
To mimic the parent drug (ethyl linker), the ketone must be fully reduced to a methylene group.
-
Method: Ionic Hydrogenation (Silane/Acid).
-
Reagents: Triethylsilane (
) (3.0 eq), Trifluoroacetic Acid (TFA) (Solvent/Catalyst). -
Protocol:
-
Dissolve the aminoketone in TFA (5 volumes) at 0°C.
-
Add
dropwise. -
Heat to 60°C for 4–8 hours.
-
Note: This method is milder than Wolff-Kishner and tolerates the ester group on the phenyl ring.
-
Result: The
is reduced to .
-
Path B: Partial Reduction (Synthesis of Hydroxy-Analogs)
To create a more polar analog (potential metabolite mimic).
-
Method: Borohydride Reduction.
-
Reagents: Sodium Borohydride (
) (1.5 eq), Methanol. -
Protocol:
-
Dissolve aminoketone in MeOH at 0°C.
-
Add
portion-wise (gas evolution). -
Stir at 0°C for 1 hour.
-
Result: The
is reduced to .
-
QC & Validation Parameters
To ensure the integrity of the synthesized analogs, the following analytical markers are established.
| Component | Technique | Diagnostic Marker | Acceptance Criteria |
| Chloroacetyl Intermediate | Singlet at ~4.7 ppm ( | Integral 2.0 ± 0.1 | |
| Coupled Ketone | IR Spectroscopy | Strong band at ~1680 | Distinct Peak |
| Final Analog (Reduced) | HPLC (C18) | Shift in Retention Time (RT) | Reduced analog is less polar than ketone (longer RT on Reverse Phase) |
| Residual Aluminum | ICP-MS | Al content | < 20 ppm (if for biological assay) |
References
-
Kommera, R., et al. (2018). A New and Competitive Synthetic Approach for an Antihistamine Agent, Bilastine.[1][2][8][9] Letters in Organic Chemistry.[2]
-
Collier, S. J., et al. (2011).[10] Alternative synthesis of bilastine.[1][2][3][4][9][10] Synthetic Communications.[10]
-
Wang, H., et al. (2021).[3][4][8] CN112778152A: Synthetic method of bilastine intermediate.[3][4] Google Patents.
-
Labeaga, L., et al. (2011). Bilastine: A new H1-antihistamine with an optimal profile. Drugs of Today.
Disclaimer: This protocol is intended for research and development purposes only. All chemical handling must comply with local safety regulations regarding corrosive and toxic substances (Chloroacetyl chloride, Aluminum chloride).
Sources
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Preparation method of bilastine intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 4. Synthetic method of bilastine intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Novel Process For The Preparation Of Bilastine [quickcompany.in]
- 7. A kind of synthetic method of bilastine intermediate - Patent CN-112778152-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN111039784A - Preparation method of bilastine intermediate - Google Patents [patents.google.com]
- 9. EP3599235A1 - Process and intermediates for the preparation of bilastine - Google Patents [patents.google.com]
- 10. Synthesis of Bilastine [cjph.com.cn]
Troubleshooting & Optimization
preventing hydrolysis of N-[4-(2-chloroacetyl)phenyl]butanamide in aqueous buffer
Topic: Stabilizing N-[4-(2-chloroacetyl)phenyl]butanamide in Aqueous Media
-Chloroacetyl WarheadsExecutive Summary & Chemical Context[1][2][3][4]
You are working with N-[4-(2-chloroacetyl)phenyl]butanamide , a molecule characterized by a phenacyl chloride (or
The Problem: The same reactivity that makes this molecule an effective covalent inhibitor or PROTAC linker makes it inherently unstable in aqueous buffers. The electron-withdrawing carbonyl group adjacent to the carbon-chlorine bond activates the
The Solution: Stability is not binary; it is kinetic. By controlling pH, buffer composition, and temperature , you can extend the half-life (
The Mechanism of Degradation (The "Why")
To prevent hydrolysis, you must understand the enemy. The degradation is primarily driven by the nucleophilic attack of water or hydroxide ions on the
-
Electrophilic Activation: The carbonyl group pulls electron density away from the
-carbon, making it highly positive and susceptible to attack. -
Leaving Group: Chloride (
) is a good leaving group.[1] -
pH Dependence: The reaction is base-catalyzed. As pH increases, the concentration of hydroxide ions (
)—which are far stronger nucleophiles than water—increases, exponentially accelerating the rate of hydrolysis.
Visualization: Hydrolysis Pathway
The following diagram illustrates the degradation pathway you are trying to prevent.
Figure 1: Mechanism of
Critical Handling Protocols (The "How")
Do not treat this compound like a standard reversible inhibitor.[1] Follow these three pillars of stability.
Pillar A: Buffer Selection (The "Tris Trap")
CRITICAL WARNING: Never use Tris, Glycine, or any buffer containing primary/secondary amines with this compound.
-
Reasoning: Primary amines are better nucleophiles than water.[1] Tris buffer will rapidly react with the chloroacetyl group to form an alkylated Tris adduct, effectively scavenging your compound before it touches the protein.
-
Recommendation: Use non-nucleophilic buffers.[1]
| Buffer System | Suitability | Notes |
| PBS / Phosphate | ✅ Recommended | Non-nucleophilic.[1] Good buffering capacity at pH 7.[1] |
| HEPES / MOPS | ✅ Recommended | Sterically hindered amines reduce reactivity, but phosphate is safer. |
| Tris / Glycine | ❌ FORBIDDEN | Primary amines will alkylate the warhead. |
| DTT / BME | ❌ FORBIDDEN | Thiols will instantly react with the warhead (mimicking the target). |
Pillar B: pH Control
The hydrolysis rate (
-
Target pH: Maintain pH ≤ 7.4 for assays. For storage or long incubations, pH 6.0–6.5 is preferred.
-
Data Insight: A shift from pH 7.0 to pH 8.0 can increase the hydrolysis rate by 10-fold.
Pillar C: Solvent & Stock Preparation[2]
-
Stock Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) or DMA (Dimethylacetamide).[1]
-
Avoid: Methanol or Ethanol (can cause solvolysis/transesterification over time).[1]
-
Protocol:
-
Dissolve solid compound in anhydrous DMSO to 10–100 mM.[1]
-
Aliquot into single-use vials (avoid freeze-thaw cycles which introduce moisture).
-
Store at -20°C or -80°C.
-
Dilute into aqueous buffer immediately before use. Do not let the aqueous solution sit for >4 hours.
-
Troubleshooting Guide & FAQs
Issue 1: "My compound disappears in LC-MS, but I don't see the hydrolysis product."
Diagnosis: You are likely using an amine-based buffer (Tris) or have a thiol contaminant.[1] Check: Look for a mass shift corresponding to the buffer adduct.
-
Tris Adduct: +85 Da mass shift (-Cl [35] + Tris [121] - H [1] = +85).[1]
-
Hydrolysis Product: -18 Da mass shift (-Cl [35] + OH [17] = -18).[1]
Issue 2: "The potency (
) decreases over time."
Diagnosis: The effective concentration of the inhibitor is dropping due to hydrolysis during the incubation period. Solution:
-
Shorten incubation times.
-
Lower the pH of the assay buffer to 6.5 if the protein tolerates it.
-
Increase the concentration of the inhibitor to compensate (though this introduces off-target risks).
Decision Tree: Experimental Optimization
Use this logic flow to design your next experiment.
Figure 2: Decision matrix for optimizing assay conditions to minimize warhead degradation.
References
-
Carey, F. A., & Sundberg, R. J. (2007).[1] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1] (Refer to Chapter 4 on Nucleophilic Substitution and the enhanced reactivity of
-halo carbonyls). Link -
Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1] (The definitive guide on haloacetyl reactivity and buffer compatibility). Link
-
Giraldi, P. N., et al. (1977).[1] Kinetics of hydrolysis of fenclorac. Journal of Pharmaceutical Sciences, 66(8), 1161-1166.[1] (Detailed kinetic study of a structurally similar
-chloro ketone, demonstrating the pH-rate profile). Link -
Hanchett, L. L., & Lienhard, G. E. (1973).[1] Reaction of Tris with aldehydes.[3] Archives of Biochemistry and Biophysics, 159(2), 623-631.[1] (Establishes the mechanism of Tris interference with electrophilic carbonyls). Link
Sources
- 1. N-(2-Acetylphenyl)-4-chlorobutanamide | C12H14ClNO2 | CID 7130897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Reaction of Tris with aldehydes. Effect of Tris on reactions catalyzed by homoserine dehydrogenase and glyceraldehyde-3-phosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing off-target alkylation of lysine residues in proteomics
Topic: Minimizing Off-Target Alkylation of Lysine Residues[1]
Welcome to the Proteomics Technical Support Center.
Ticket Context: You are observing reduced peptide identification rates, complex spectra, or an unusually high number of missed tryptic cleavages. You suspect the alkylation step is modifying residues other than Cysteine.
The Issue: In bottom-up proteomics, we alkylate Cysteine thiols to prevent disulfide bond reformation. However, alkylating agents (typically Iodoacetamide) are electrophiles that can react with other nucleophiles—specifically the
Module 1: The Diagnostic Hub (Troubleshooting)
Use this module to confirm if off-target alkylation is the root cause of your data issues.
Symptom 1: High Rate of Missed Cleavages
Observation: Your database search shows a "Missed Cleavage" rate >20-30%, specifically at Lysine sites. Diagnostic Action:
-
Open your search engine (MaxQuant, Mascot, FragPipe).
-
Set "Carbamidomethyl (K)" as a Variable Modification (not Fixed).[1]
-
Re-run the search on a subset of files.
-
Result: If you see >5% occupancy of Carbamidomethyl on Lysine, your alkylation conditions are too aggressive.
Symptom 2: "Noisy" Spectra
Observation: MS2 spectra are dominated by internal fragment ions or unassigned peaks. Root Cause: Lysine alkylation removes the positive charge on the side chain (converting a primary amine to a secondary/tertiary amine), altering the proton mobility during ESI and fragmentation (HCD/CID). This suppresses the formation of readable b- and y-ion series.
Interactive Troubleshooting Flowchart
Visualize your diagnostic path below.
Figure 1: Diagnostic decision tree for identifying off-target lysine modification in proteomic datasets.
Module 2: The Protocol Vault (Methodology)
Choose the protocol that fits your experimental constraints. Every step includes a "Self-Validation" checkpoint.
Protocol A: The "Strict Control" Iodoacetamide (IAA) Method
Best for: Labs where IAA is the only available reagent. Requires strict pH and light discipline.
The Mechanism: IAA is highly reactive. At pH > 8.0, the Lysine
-
Buffer Prep: Prepare 50 mM HEPES or Ammonium Bicarbonate (ABC).
-
Self-Validation: Spot 2µL on a pH strip. It must be between 7.5 and 8.0. If pH > 8.0, adjust with dilute FA or HCl.
-
-
Reduction: Add DTT (final 5-10 mM). Incubate 30 min @ 56°C.
-
Cooling: Allow sample to return to Room Temperature (RT).
-
Critical: Hot IAA reacts non-specifically. Never add IAA to hot samples.
-
-
Alkylation: Add IAA to a final concentration of 10-15 mM (approx 2-3x molar excess over DTT).
-
Note: Many protocols use 50 mM IAA. This is outdated and causes over-alkylation [1].
-
-
Incubation: Dark , RT, exactly 20 minutes .
-
Quenching: Immediately add DTT (final 5-10 mM) to scavenge excess IAA.
Protocol B: The "Modern Standard" Chloroacetamide (CAA) Method
Best for: High-throughput labs, "One-Pot" workflows. CAA is less reactive than IAA, making it much more specific to Cysteine.
The Mechanism: The Chlorine leaving group is poorer than Iodine, making CAA less electrophilic. It reacts with thiols (Cysteine) but is virtually inert toward amines (Lysine) under standard conditions [2].
-
One-Pot Mix: Prepare a solution containing 10 mM TCEP and 40 mM CAA in 50-100 mM HEPES (pH 8.0-8.5).
-
Note: CAA requires a slightly higher pH and concentration to drive the reaction due to lower reactivity.
-
-
Reaction: Add to protein sample. Heat at 95°C for 5-10 mins (for denaturation + reduction/alkylation) OR 37°C for 30-60 mins .
-
Self-Validation: Unlike IAA, CAA is heat-stable. You can boil it.
-
-
Cleanup: Proceed directly to SP3, S-Trap, or digestion. No quenching strictly necessary, though excess reagent should be removed before LC-MS.
Reagent Comparison Table
| Feature | Iodoacetamide (IAA) | Chloroacetamide (CAA) |
| Reactivity | High (Fast kinetics) | Moderate (Slower kinetics) |
| Specificity | Moderate (Risks Lys/N-term if pH >8) | High (Cys specific) |
| Stability | Unstable (Light sensitive, degrades) | Stable (Heat/Light tolerant) |
| Major Artifact | Lysine Alkylation (+57 Da) | Methionine Oxidation (+16 Da) [3] |
| Recommended | For legacy workflows | For modern/high-throughput |
Module 3: The Knowledge Base (FAQs)
Q1: Why does the pH matter so much for Lysine alkylation?
A: It comes down to pKa. The pKa of the Cysteine thiol is ~8.3, while the Lysine
Q2: I used Urea in my lysis buffer. Is that contributing to the problem? A: Urea causes Carbamylation, not Carbamidomethylation.
-
Carbamidomethylation (from IAA): +57.0215 Da.
-
Carbamylation (from Urea): +43.0058 Da. However, heating Urea generates Isocyanic acid, which attacks Lysines. If you see +43 Da, your issue is Urea/Heat. If you see +57 Da, your issue is IAA/pH.
Q3: Can I fix over-alkylated data computationally? A: Partially. You can set Carbamidomethyl (K) as a variable modification.[1] This allows the search engine to identify the peptides. However, this increases the "search space" (computation time) and increases the False Discovery Rate (FDR) because the algorithm has more theoretical peptides to match against. It is better to fix the chemistry than the bioinformatics.
Workflow Visualization: Sequential vs. One-Pot
Figure 2: Comparison of the sequential IAA workflow (prone to errors if not cooled/pH controlled) vs. the robust One-Pot CAA workflow.
References
-
Boja, E. S., & Fales, H. M. (2001). Overalkylation of a protein digest with iodoacetamide. Analytical Chemistry, 73(15), 3576–3582.
-
Nielsen, M. L., et al. (2008).[4] Iodoacetamide-induced artifact mimics ubiquitination in mass spectrometry. Nature Methods, 5(6), 459–460.
-
Hains, P. G., & Robinson, P. J. (2017). The impact of commonly used alkylating agents on artefactual peptide modification. Journal of Proteome Research, 16(10), 3443–3447.
-
Muller, J., & Winter, D. (2017). Improvements to the one-pot reduction/alkylation protocol. Molecular & Cellular Proteomics.
Sources
- 1. Global Proteomics Analysis of Protein Lysine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prottech.com [prottech.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative proteomics reveals extensive lysine ubiquitination and transcription factor stability states in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
stability of alpha-chloroketones in DTT and mercaptoethanol
Technical Support Center: Stability of -Chloroketones in Reducing Agents
Case ID: T-CK-STAB-001
Topic: Incompatibility of
Executive Summary
Do not mix
Researchers frequently encounter assay failure when attempting to inhibit serine or cysteine proteases using
These reagents are chemically incompatible. The reducing agent acts as a nucleophile, rapidly attacking the alkyl halide "warhead" of the inhibitor. This reaction irreversibly inactivates the inhibitor and depletes the reducing agent, leaving your target protease active and your protein potentially vulnerable to oxidation.
The Mechanism of Failure
To troubleshoot this effectively, you must understand the chemistry driving the failure.
However, thiols (R-SH) found in DTT and
The Reaction Pathway
When you mix TLCK/TPCK with DTT:
-
Nucleophilic Attack: The thiolate anion (
) of the reducing agent attacks the -carbon of the inhibitor. -
Displacement: The chloride ion is displaced (leaving group).
-
Adduct Formation: A stable thioether adduct forms. The inhibitor is now "capped" and cannot bind to the protease.
Visualizing the Conflict
Figure 1: The "decoy" effect. Reducing agents intercept the inhibitor before it reaches the target protease.
Troubleshooting Guide & FAQs
Q1: My protease assay shows 100% activity despite adding TLCK. Why?
Diagnosis: Check your buffer composition.
-
Immediate Check: Does your lysis or assay buffer contain DTT (>0.1 mM) or
-ME? -
Explanation: If yes, the DTT destroyed the TLCK in seconds to minutes. The half-life of chloromethyl ketones in the presence of excess thiols is extremely short.
-
Solution: Remove the reducing agent via dialysis or desalting column (e.g., PD-10, Zeba spin) before adding the inhibitor.
Q2: Can I simply increase the concentration of the inhibitor to overwhelm the DTT?
Recommendation: No.
-
Reasoning: To overwhelm 1 mM DTT, you would need >1 mM inhibitor. Most
-chloroketones have limited solubility (often requiring DMSO/methanol) and become non-specific at high concentrations, alkylating other proteins or causing precipitation. -
Risk: You will generate high concentrations of the thioether byproduct, which may have unknown off-target effects.
Q3: I need reducing conditions to keep my protein stable. What are my alternatives?
If your protein aggregates or inactivates without a reducing agent, you have two options:
Option A: Sequential Treatment (Recommended)
-
Reduce: Treat protein with DTT/DTE to break disulfides/prevent oxidation.
-
Desalt: Remove the DTT using a rapid spin column or dialysis under anaerobic conditions (degassed buffers) if the protein is extremely sensitive to air.
-
Inhibit: Add the
-chloroketone immediately.
Option B: Alternative Reducing Agents (Use with Caution)
-
TCEP (Tris(2-carboxyethyl)phosphine): TCEP is non-thiolic and generally more compatible than DTT.[1][2][3][4]
-
Warning: TCEP is still a nucleophile (phosphine) and can react with alkyl halides to form phosphonium salts, though typically slower than the thiol reaction [1].
-
Protocol: If you must use TCEP, keep the concentration low (<50
M) and the inhibitor concentration high, and perform the assay quickly. Validation required: Run a control with TCEP + Inhibitor pre-incubated to verify inhibitor survival.
-
Q4: Are there alternative inhibitors that tolerate DTT?
Recommendation: Yes. Switch to a reversible inhibitor or a different warhead class if possible:
-
Serine Proteases: Use PMSF (Phenylmethylsulfonyl fluoride).
-
Note: PMSF is also unstable in water (hydrolysis) and DTT, but the reaction with DTT is generally slower than that of chloroketones. However, for maximum stability in high DTT, consider Pefabloc SC (AEBSF) , which is more stable than PMSF but still susceptible to eventual inactivation.
-
-
Cysteine Proteases: Use E-64 .
-
Advantage:[5][6] E-64 is an epoxide-based inhibitor. While epoxides can react with thiols, E-64 is highly specific for the active site cysteine of proteases and is generally used successfully in buffers containing reducing agents (e.g., DTT is often required to activate cysteine proteases like Papain before E-64 inhibition).
-
Experimental Protocol: Testing Inhibitor Stability
If you are unsure if your specific buffer conditions are destroying your inhibitor, run this simple validation experiment.
Objective: Determine if the buffer "quenches" the inhibitor.
Materials:
-
Protease (e.g., Trypsin)
-
Substrate (chromogenic/fluorogenic)[7]
-
Inhibitor (TLCK)[8]
-
Buffer A: Standard Buffer (No DTT)
-
Buffer B: Experimental Buffer (With DTT)
Workflow:
-
Pre-incubation (The Stress Test):
-
Tube 1: Mix Inhibitor + Buffer A (Control). Incubate 15 min at RT.
-
Tube 2: Mix Inhibitor + Buffer B (Test). Incubate 15 min at RT.
-
-
Activity Assay:
-
Add Protease to Tube 1 and Tube 2. Incubate 10 min to allow inhibition (if inhibitor survived).
-
Add Substrate.
-
-
Readout:
-
Tube 1 (Control): Should show 0% Activity (Inhibitor worked).
-
Tube 2 (Test): If activity is detected (e.g., >50%), the DTT in Buffer B destroyed the inhibitor during the pre-incubation.
-
Summary of Chemical Compatibilities
| Component | Reactivity with DTT/BME | Stability Verdict | Recommended Action |
| TLCK / TPCK | High (Alkylation) | Unstable | REMOVE reducing agent before use. |
| PMSF | Moderate | Low Stability | Add fresh; increase concentration. |
| AEBSF (Pefabloc) | Low/Moderate | Moderate | Better alternative to PMSF. |
| E-64 | Low | Stable | Compatible; standard choice for Cys proteases. |
| Leupeptin | None (Reversible aldehyde) | Stable | Compatible.[2] |
Decision Workflow
Follow this logic tree to select the correct protocol for your experiment.
Figure 2: Workflow for selecting the correct inhibition strategy in reducing conditions.
References
-
Shafer, D. E., Inman, J. K., & Lees, A. (2000). Reaction of Tris(2-carboxyethyl)phosphine (TCEP) with Maleimide and
-Haloacyl Groups: Anomalous Elution of TCEP by Gel Filtration.[9] Analytical Biochemistry, 282(1), 161–164.[10] Link -
Whitaker, J. R., & Perez-Villaseñor, J. (1968). Chemical modification of papain with N-tosyl-L-phenylalanine chloromethyl ketone. Archives of Biochemistry and Biophysics, 124(1-3), 70–78. Link
-
Sigma-Aldrich Technical Bulletin. TLCK and TPCK Product Information Sheets. (Confirming instability in alkaline and reducing conditions). Link
-
Powers, J. C., et al. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews, 102(12), 4639–4750. Link
Sources
- 1. hamptonresearch.com [hamptonresearch.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. TCEP hydrochloride | Hampton Research [hamptonresearch.com]
- 4. The Effect of Reducing Agent TCEP on Translational Diffusion and Supramolecular Assembly in Aqueous Solutions of α-Casein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dithiothreitol - Wikipedia [en.wikipedia.org]
- 6. yunbiopharm.com [yunbiopharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Chloromethyl ketones block induction of nitric oxide synthase in murine macrophages by preventing activation of nuclear factor-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. TCEP - Wikipedia [en.wikipedia.org]
Technical Support Center: Detecting N-[4-(2-chloroacetyl)phenyl]butanamide Degradation by HPLC
Welcome to the technical support center for the analysis of N-[4-(2-chloroacetyl)phenyl]butanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the successful HPLC analysis of this compound and its potential degradation products.
Introduction
N-[4-(2-chloroacetyl)phenyl]butanamide is a molecule of interest in pharmaceutical research and development.[1][2][3] Its structure, containing an amide linkage and a reactive chloroacetyl group, makes it susceptible to degradation under various conditions. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for monitoring the purity and stability of such compounds. This guide will equip you with the knowledge to anticipate and resolve common challenges encountered during its analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for N-[4-(2-chloroacetyl)phenyl]butanamide?
A1: Given its chemical structure, the two primary degradation pathways are hydrolysis and nucleophilic substitution.
-
Hydrolysis: The amide bond is susceptible to cleavage under both acidic and basic conditions, which would yield 4-aminophenyl butanamide and chloroacetic acid.[4]
-
Nucleophilic Substitution: The chloroacetyl group is reactive and can be hydrolyzed to a hydroxyacetyl group, forming N-[4-(2-hydroxyacetyl)phenyl]butanamide, particularly in the presence of water or other nucleophiles.
Q2: Why is it important to perform forced degradation studies on this compound?
A2: Forced degradation studies, also known as stress testing, are crucial for several reasons.[5] They help to:
-
Identify potential degradation products that could form during manufacturing, storage, or administration.[5][6]
-
Establish the intrinsic stability of the molecule and understand its degradation pathways.[5]
-
Develop and validate a stability-indicating analytical method that can accurately separate and quantify the parent drug from its degradation products.[5][6]
-
The FDA recommends that these studies should aim for 5-20% degradation to be meaningful.[7][8]
Q3: What are the initial recommended HPLC conditions for analyzing N-[4-(2-chloroacetyl)phenyl]butanamide?
A3: A reversed-phase HPLC method using a C18 column is a good starting point. A gradient elution with a mobile phase consisting of acetonitrile and water (or a buffered aqueous solution) is typically effective. UV detection is suitable due to the presence of the phenyl ring chromophore.
Troubleshooting Guide
This section addresses specific issues you may encounter during your HPLC analysis in a question-and-answer format.
Peak Shape and Resolution Issues
Q4: I'm observing peak tailing for the parent compound. What could be the cause and how can I fix it?
A4: Peak tailing, where the peak is not symmetrical and has a "tail," can be caused by several factors.
-
Secondary Interactions: Residual silanol groups on the silica-based column packing can interact with basic functional groups on the analyte, causing tailing.[9]
-
Column Overload: Injecting too much sample can lead to peak distortion.[11][12]
-
Solution: Reduce the injection volume or the concentration of your sample.[11]
-
-
Column Contamination: Accumulation of contaminants from the sample matrix on the column can affect peak shape.[13]
-
Solution: Use a guard column to protect the analytical column and regularly flush the column with a strong solvent.[14]
-
Q5: My chromatogram shows poor resolution between the parent peak and a degradation product. How can I improve the separation?
A5: Achieving baseline separation is critical for accurate quantification.
-
Optimize the Gradient: A shallower gradient around the elution time of the co-eluting peaks can improve resolution.[15]
-
Change the Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation due to their different solvent properties.[16]
-
Adjust the Mobile Phase pH: Modifying the pH can change the ionization state of the analytes, which can significantly impact their retention and separation.
Baseline and Spurious Peak Issues
Q6: I'm seeing "ghost peaks" in my chromatogram, especially during a gradient run. What are they and how do I get rid of them?
A6: Ghost peaks are unexpected peaks that appear in the chromatogram and are not related to the injected sample.[17][18]
-
Mobile Phase Contamination: Impurities in the solvents, even in HPLC-grade reagents, can accumulate on the column at the initial, weaker mobile phase conditions and then elute as the organic solvent concentration increases during a gradient.[19][20]
-
System Contamination: Carryover from previous injections is a common cause.[12][19][20] This can be due to contaminants adhering to the autosampler needle or injection valve.[20]
-
Sample Degradation in the Vial: The compound may be degrading in the sample vial while waiting for injection.
-
Solution: Use an autosampler with a cooling feature to minimize degradation.[19]
-
Q7: My baseline is drifting during the analysis. What should I do?
A7: Baseline drift can compromise the accuracy of peak integration.[22]
-
Column Temperature Fluctuation: Inconsistent column temperature can cause the baseline to drift.[14][22]
-
Solution: Use a column oven to maintain a stable temperature.[22]
-
-
Mobile Phase Composition Change: If the mobile phase is not properly mixed or equilibrated, the baseline can drift.[22]
-
Solution: Ensure the mobile phase is thoroughly mixed and allow sufficient time for the column to equilibrate with the initial mobile phase conditions.[22]
-
-
Detector Flow Cell Contamination: Contaminants in the detector flow cell can lead to a drifting baseline.[22]
-
Solution: Flush the flow cell with a strong, appropriate solvent.[22]
-
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To intentionally degrade N-[4-(2-chloroacetyl)phenyl]butanamide under various stress conditions to generate potential degradation products.[5]
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of N-[4-(2-chloroacetyl)phenyl]butanamide in a suitable solvent (e.g., acetonitrile/water mixture).[7]
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N HCl. Heat at 60°C for a specified time (e.g., 2, 8, 24 hours).[15] Cool, neutralize with 1 N NaOH, and dilute for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 N NaOH. Keep at room temperature for a specified time.[15] Neutralize with 1 N HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for a specified time.[4] Dilute for analysis.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a specified duration.[7] Also, heat a solution of the drug substance.
-
Photolytic Degradation: Expose a solution of the drug substance to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[7] A control sample should be kept in the dark under the same conditions.
Protocol 2: HPLC Method for Analysis
Objective: To separate and quantify N-[4-(2-chloroacetyl)phenyl]butanamide and its degradation products.
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 30-70% B; 20-25 min: 70% B; 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Note: This is a starting method and may require optimization for your specific application. For MS compatibility, replace phosphoric acid with formic acid.[10]
Visualizations
Potential Degradation Pathway
Caption: Potential degradation pathways of N-[4-(2-chloroacetyl)phenyl]butanamide.
HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC issues.
References
-
Shimadzu. (n.d.). Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. Retrieved from [Link]
-
Scion Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Retrieved from [Link]
-
Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from [Link]
-
YouTube. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]
-
Waters - Wyatt Technology. (n.d.). What causes a “ghost” peak and what can I do to prevent this?. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Phenomenex. (2025, July 2). How to Identify Ghost Peaks in U/HPLC. Retrieved from [Link]
-
Pharmaceutical Technology. (2025, March 15). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Retrieved from [Link]
-
Separation Science. (2024, July 4). Conquer Ghost Peaks in HPLC: Identification and Elimination. Retrieved from [Link]
-
ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]
-
IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved from [Link]
-
BioPharm International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
Agilent. (n.d.). Eliminating Baseline Problems. Retrieved from [Link]
-
Axion Labs. (n.d.). HPLC - Negative Peaks and Baseline Drift. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Separation of Butanamide, 4-chloro-3-oxo-N-phenyl- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Retrieved from [Link]
-
YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
PubChemLite. (n.d.). N-[4-(2-chloroacetyl)phenyl]butanamide (C12H14ClNO2). Retrieved from [Link]
-
PubChem - NIH. (n.d.). N-[4-(2-chloroacetyl)phenyl]butanamide. Retrieved from [Link]
-
PMC - NIH. (2010, July 21). Bacterial phenylalanine and phenylacetate catabolic pathway revealed. Retrieved from [Link]
-
PubChem. (2026, February 14). 2-amino-N-(4-chlorophenyl)-4-phenylbutanamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Different pathways for 2,4-D degradation proposed in the literature. Retrieved from [Link]
-
Waters Corporation. (n.d.). Column Screening for the UPLC Separation of Plastic Additives as Part of Extractables and Leachables Workflows. Retrieved from [Link]
-
Archimer. (n.d.). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Retrieved from [Link]
-
PMC. (n.d.). Degradation of the chlorinated phenoxyacetate herbicides 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid by pure and mixed bacterial cultures. Retrieved from [Link]
Sources
- 1. N-[4-(2-chloroacetyl)phenyl]butanamide | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. PubChemLite - N-[4-(2-chloroacetyl)phenyl]butanamide (C12H14ClNO2) [pubchemlite.lcsb.uni.lu]
- 3. N-[4-(2-chloroacetyl)phenyl]butanamide | C12H14ClNO2 | CID 2578200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. pharmtech.com [pharmtech.com]
- 9. agilent.com [agilent.com]
- 10. Separation of Butanamide, 4-chloro-3-oxo-N-phenyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. lcms.cz [lcms.cz]
- 17. wyatt.com [wyatt.com]
- 18. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 19. hplc.eu [hplc.eu]
- 20. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
- 21. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 22. HPLC Troubleshooting Guide [scioninstruments.com]
Validation & Comparative
The Physics of the Choice: HRAM vs. Traditional Alternatives
Title: High-Resolution Mass Spectrometry for Covalent Binder Validation: A Comparative Guide
Introduction The resurgence of targeted covalent inhibitors (TCIs) has transformed modern drug discovery, driven by their prolonged target engagement and ability to drug previously "undruggable" pockets[1][2]. However, the irreversible nature of these molecules demands rigorous validation to prevent off-target toxicity. Mass spectrometry (MS) is the gold standard for this validation, providing absolute confirmation of covalent bond formation, stoichiometry, site of modification, and proteome-wide selectivity[1][3].
In this guide, we objectively compare modern High-Resolution Accurate Mass (HRAM) platforms (e.g., Orbitrap/Astral) against traditional Time-of-Flight (Q-TOF) and MALDI-TOF alternatives. We will dissect the three critical MS workflows required to build a self-validating data package for any covalent drug candidate.
When validating a covalent adduct, the analytical platform must resolve minor mass shifts (e.g., +70 to +300 Da) against a massive protein background (often >50 kDa).
-
HRAM Platforms (The Product): Utilize orbital trapping to achieve ultra-high resolution (>240,000 FWHM) and sub-ppm mass accuracy. This is critical for resolving isotopic envelopes in intact proteins and distinguishing isobaric peptides during complex chemoproteomic multiplexing (e.g., TMT reporter ions)[4].
-
Traditional Q-TOF (Alternative A): Offers excellent scan speeds and is robust for routine intact mass screening[5][6]. However, it struggles with the dynamic range required for deep proteome Activity-Based Protein Profiling (ABPP) and lacks the resolution to separate near-isobaric interferences in complex matrices.
-
MALDI-TOF (Alternative B): Provides unmatched throughput for simple peptide reactivity assays[5] but suffers from lower mass accuracy and matrix interference, making it unsuitable for live-cell target engagement studies.
Workflow 1: Intact Mass Spectrometry (Stoichiometry & Kinetics)
Intact MS is the first gatekeeper. It directly observes the protein-inhibitor adduct, confirming 1:1 stoichiometry and enabling the calculation of
Causality & Experimental Design:
Covalent binding is time-dependent. Unlike reversible inhibitors, potency cannot be defined by
Step-by-Step Protocol:
-
Incubation: Incubate the purified target protein (1-5 µM) with the covalent ligand at multiple concentrations and time points (e.g., 0, 15, 30, 60 mins).
-
Quenching & Desalting: Quench the reaction with 1% formic acid. Crucial: Rapidly desalt using a C4 solid-phase extraction (SPE) cartridge or fast LC gradient. Non-volatile salts (HEPES, PBS) will suppress electrospray ionization (ESI) and obscure the signal[9].
-
MS Acquisition: Analyze via ESI-MS. The protein will sequester multiple protons, yielding a charge-state envelope[1].
-
Deconvolution: Use algorithms (e.g., MaxEnt or ProSight) to deconvolute the multiply charged spectra into a zero-charge intact mass[9]. A mass shift equal to the ligand minus the leaving group confirms binding[1].
Workflow 2: Peptide Mapping (Site Identification)
Once binding is confirmed, we must prove where it binds. Peptide mapping uses bottom-up LC-MS/MS to pinpoint the specific nucleophilic residue (e.g., Cysteine, Serine)[1][7].
Causality & Experimental Design: The target protein must be completely unfolded and digested into MS-compatible fragments (0.5–3 kDa). We must cap all unreacted cysteines to prevent artifactual disulfide scrambling during digestion, which would yield false-positive mass shifts[10].
Step-by-Step Protocol:
-
Denaturation & Reduction: Treat the protein-ligand complex with 8M Urea and Dithiothreitol (DTT) at 37°C for 30 mins to unfold the protein and break native disulfides[6][10].
-
Alkylation: Add Iodoacetamide (IAA) in the dark. Why? IAA permanently alkylates free cysteines, preventing them from reacting with the covalent ligand post-denaturation or reforming disulfides[1].
-
Digestion: Dilute urea to <2M and add Trypsin (1:50 enzyme:protein ratio) overnight. Trypsin cleaves specifically at Arginine and Lysine[10].
-
LC-MS/MS Acquisition: Utilize Data-Independent Acquisition (DIA/MSE) on an HRAM system. DIA ensures unbiased fragmentation of all precursor ions, guaranteeing the modified peptide is sequenced even if it is sub-stoichiometric[11].
Workflow 3: Competitive Chemoproteomics (ABPP)
Biochemical assays cannot predict cellular selectivity. Activity-Based Protein Profiling (ABPP) evaluates proteome-wide off-targets in live cells[1][12].
Causality & Experimental Design: By treating live cells with the drug before lysis, we preserve native protein conformations and endogenous competition (e.g., intracellular glutathione). We then use a broad-spectrum reactive probe to label all remaining unbound cysteines. A reduction in probe signal indicates the drug occupied that specific site[1][13].
Step-by-Step Protocol:
-
In Situ Competition: Treat live cells with vehicle or the covalent inhibitor.
-
Probe Labeling: Lyse cells and add a broad-spectrum alkyne-tagged iodoacetamide probe to label all unreacted cysteines[1].
-
Click Chemistry & Enrichment: Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide handle. Enrich labeled proteins using streptavidin beads[1][13].
-
On-Bead Digestion & TMT Labeling: Digest proteins on-bead with trypsin. Label the resulting peptides with Tandem Mass Tags (TMT) for multiplexed quantification[4].
-
HRAM LC-MS/MS: Pool samples and analyze. HRAM is strictly required here to resolve the low-mass TMT reporter ions (e.g., 126-131 m/z) used to calculate the exact percentage of target occupancy[2][4].
Quantitative Data Presentation: Platform Comparison
| Analytical Parameter | HRAM Orbitrap/Astral (Product) | Traditional Q-TOF (Alternative A) | MALDI-TOF (Alternative B) |
| Mass Resolution | Ultra-High (>240,000 FWHM) | High (~40,000 - 80,000 FWHM) | Moderate (~20,000 FWHM) |
| Mass Accuracy | < 1 ppm | 2 - 5 ppm | 10 - 50 ppm |
| Multiplexing (ABPP) | Excellent (Resolves 18-plex TMT) | Poor (Cannot resolve TMT reporters) | N/A |
| Throughput (Intact) | High (LC-MS or IR-MALDESI) | Very High (Rapid LC-MS) | Ultra-High (Plate-based) |
| Best Use Case | Complex ABPP, Site ID, Intact MS | Routine Intact MS Screening | Primary Fragment Screening |
Visualizing the Validation Logic
Fig 1. Sequential MS workflows for covalent binder validation.
Fig 2. Competitive Activity-Based Protein Profiling (ABPP) workflow.
References
-
Chemoproteomic methods for covalent drug discovery - PMC. nih.gov. 1
-
Tailored mass spectrometry solutions for advanced protein science - Nuvisan. nuvisan.com. 5
-
Identification of covalent fragment binding sites by proteolytic digestion and High-Resolution LCMS - Domainex. domainex.co.uk. 6
-
High-Throughput Deconvolution of Intact Protein Mass Spectra for the Screening of Covalent Inhibitors - ACS Publications. acs.org. 9
-
Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE - Waters. waters.com.11
-
Chemoproteomics Workflows | Thermo Fisher Scientific. thermofisher.com. 4
-
Enrichment-Free, Targeted Covalent Drug Discovery in Live Cells | ACS Chemical Biology. acs.org. 12
-
Using mass spectrometry chemoproteomics to advance covalent drug development - News-Medical.Net. news-medical.net. 3
-
Optimized Covalent Fragment Library for Drug Discovery | IRBM Medicinal Chemistry. irbm.com. 7
-
Peptide Mapping: Uncovering the Protein's Secrets - Emery Pharma. emerypharma.com. 10
-
Activity-based proteomics - Wikipedia. wikipedia.org. 13
-
Chemical Proteomics-Guided Discovery of Covalent Ligands for Cancer Proteins - PMC. nih.gov. 2
-
Discovering Covalent Therapeutics with Biophysics - Sygnature Discovery. sygnaturediscovery.com.8
Sources
- 1. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Proteomics-Guided Discovery of Covalent Ligands for Cancer Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Chemoproteomics Workflows | Thermo Fisher Scientific - US [thermofisher.com]
- 5. nuvisan.com [nuvisan.com]
- 6. domainex.co.uk [domainex.co.uk]
- 7. irbm.com [irbm.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. emerypharma.com [emerypharma.com]
- 11. waters.com [waters.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Activity-based proteomics - Wikipedia [en.wikipedia.org]
A Researcher's Comparative Guide to Competitive ABPP Assays Featuring N-[4-(2-chloroacetyl)phenyl]butanamide
For researchers, scientists, and drug development professionals navigating the complex landscape of target identification and inhibitor selectivity profiling, Activity-Based Protein Profiling (ABPP) has emerged as an indispensable tool. This guide provides an in-depth, objective comparison of competitive ABPP assays, with a special focus on the potential applications of the covalent probe, N-[4-(2-chloroacetyl)phenyl]butanamide (N-4-CPB). While direct literature on N-4-CPB as an ABPP probe is nascent, its chloroacetamide warhead suggests a strong potential for targeting nucleophilic residues, such as cysteine and serine, making it a relevant candidate for studying a wide range of enzymes, including the therapeutically significant Fatty Acid Amide Hydrolase (FAAH).
This guide will delve into the mechanistic underpinnings of competitive ABPP, provide detailed experimental protocols, and compare the hypothetical performance of N-4-CPB with established alternative probes. By understanding the causal relationships behind experimental choices and the inherent strengths and limitations of different approaches, you will be better equipped to design and execute robust and insightful competitive ABPP experiments.
The Principle of Competitive Activity-Based Protein Profiling
Competitive ABPP is a powerful chemical proteomic strategy used to identify the protein targets of small molecule inhibitors and to assess their selectivity across entire enzyme families within a native biological context.[1][2] The fundamental principle lies in a competition between a small molecule inhibitor of interest and a broad-spectrum activity-based probe (ABP) for binding to the active site of an enzyme.[3] A decrease in the labeling of an enzyme by the ABP in the presence of the test compound indicates that the compound binds to and inhibits that enzyme.
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, color="#4285F4", fontcolor="#FFFFFF", fillcolor="#4285F4"]; A[Proteome] --> B{Incubate with Inhibitor}; B --> C{Add Broad-Spectrum ABP}; C --> D[Analysis]; D --> E[Target Identification & Selectivity Profile];
} Caption: General workflow of a competitive ABPP experiment.
N-[4-(2-chloroacetyl)phenyl]butanamide (N-4-CPB): A Profile
N-[4-(2-chloroacetyl)phenyl]butanamide is a molecule featuring a chloroacetamide functional group. This electrophilic "warhead" is known to react with nucleophilic amino acid residues, primarily cysteine thiols, through an SN2 mechanism.[4] While iodoacetamides are more reactive, chloroacetamides often exhibit higher specificity for cysteine residues, with reduced off-target reactions with other nucleophiles like lysine or histidine.[4][5] However, it's important to note that chloroacetamides have been reported to potentially cause oxidation of methionine residues.[5][6]
The butanamide tail of N-4-CPB likely contributes to its overall physicochemical properties, such as solubility and cell permeability, and may provide some level of binding specificity towards certain enzyme active sites. Given the reactivity of its warhead, N-4-CPB is a promising candidate probe for targeting enzymes with a key cysteine or serine in their active site, such as cysteine proteases and certain serine hydrolases like FAAH.[7][8]
Comparative Analysis of N-4-CPB with Alternative Probes
The selection of an appropriate covalent probe is critical for the success of a competitive ABPP experiment. Here, we compare the hypothetical properties of N-4-CPB with other commonly used classes of probes for serine and cysteine hydrolases.
| Probe Class | Reactive Group | Primary Target Residue(s) | Reactivity | Selectivity | Key Advantages | Potential Disadvantages |
| N-4-CPB (Hypothetical) | Chloroacetamide | Cysteine, Serine | Moderate | Moderate to High | Good specificity for cysteines. | Potential for methionine oxidation; less reactive than iodoacetamides.[5][6] |
| Fluorophosphonates (FP) | Fluorophosphonate | Serine | High | Broad (Serine Hydrolases) | Well-established for serine hydrolase profiling.[9] | Limited reactivity with other nucleophiles. |
| β-Lactones | β-Lactone | Serine, Cysteine | Moderate | Varies with scaffold | Versatile scaffold for targeting diverse hydrolases.[10][11] | Can be susceptible to hydrolysis. |
| Carbamates | Carbamate | Serine | Moderate | Can be tuned | Good for developing selective inhibitors.[8][12] | Reactivity can be highly dependent on the leaving group. |
| Iodoacetamides (IA) | Iodoacetamide | Cysteine | High | Low to Moderate | High reactivity leading to efficient labeling. | Prone to off-target reactions with other nucleophiles.[4][13] |
Experimental Protocols for Competitive ABPP
The choice of analytical platform for competitive ABPP depends on the specific research question, available instrumentation, and desired throughput. Below are detailed protocols for three common modalities, adapted for the hypothetical use of N-4-CPB.
Gel-Based Competitive ABPP
This method is well-suited for initial screening of inhibitors and for validating target engagement in a visually intuitive format.[14]
Objective: To determine the inhibitory potency (IC50) of a compound against target enzymes in a complex proteome.
Materials:
-
Cell or tissue lysate (1-2 mg/mL protein concentration)
-
N-4-CPB or other test inhibitor stock solutions (in DMSO)
-
Broad-spectrum ABP with a fluorescent reporter (e.g., FP-Rhodamine for serine hydrolases, or an iodoacetamide-based probe for cysteine-reactive enzymes)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Protocol:
-
Proteome Preparation: Prepare lysates from cells or tissues in a suitable buffer (e.g., PBS or 50 mM Tris-HCl, pH 7.4) on ice. Determine protein concentration using a standard assay (e.g., BCA).
-
Inhibitor Incubation: In microcentrifuge tubes, aliquot equal amounts of proteome. Add varying concentrations of the test inhibitor (e.g., N-4-CPB) or DMSO (vehicle control). Incubate for 30 minutes at 37°C.
-
ABP Labeling: Add the fluorescent ABP to a final concentration of 1 µM. Incubate for another 30 minutes at 37°C.
-
Quenching and Sample Preparation: Stop the reaction by adding 2x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Gel Electrophoresis and Visualization: Separate the proteins by SDS-PAGE. Scan the gel using a fluorescence scanner at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis: Quantify the fluorescence intensity of the bands corresponding to the target enzymes. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
dot graph G { rankdir=TB; node [shape=box, style=rounded, color="#34A853", fontcolor="#FFFFFF", fillcolor="#34A853"]; A [label="Proteome + Inhibitor (e.g., N-4-CPB)"]; B [label="Add Fluorescent ABP"]; C [label="SDS-PAGE"]; D [label="In-Gel Fluorescence Scan"]; E [label="Densitometry & IC50 Calculation"];
} Caption: Workflow for gel-based competitive ABPP.
Mass Spectrometry (MS)-Based Competitive ABPP
This high-throughput and quantitative approach provides a comprehensive profile of inhibitor selectivity across the proteome.[15][16]
Objective: To identify the on- and off-targets of an inhibitor and quantify their inhibition.
Materials:
-
All materials for gel-based ABPP, with a biotinylated ABP (e.g., FP-Biotin) instead of a fluorescent one.
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with 0.1-0.5% SDS, PBS)
-
Urea solution (e.g., 6 M)
-
DTT and iodoacetamide
-
Trypsin
-
LC-MS/MS system
Protocol:
-
Proteome Preparation and Incubation: Follow steps 1 and 2 from the gel-based protocol.
-
Biotinylated ABP Labeling: Add the biotinylated ABP to a final concentration of 5 µM and incubate for 30 minutes at 37°C.
-
Enrichment of Labeled Proteins:
-
Add streptavidin-agarose beads to the lysates and incubate to capture the biotin-labeled proteins.
-
Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a buffer containing urea.
-
Reduce disulfide bonds with DTT and alkylate free cysteines with iodoacetamide.
-
Digest the proteins into peptides with trypsin overnight.
-
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS to identify and quantify the proteins.
-
Data Analysis: Compare the abundance of peptides from inhibitor-treated samples to the vehicle control to determine the extent of inhibition for each identified protein.
dot graph G { rankdir=TB; node [shape=box, style=rounded, color="#EA4335", fontcolor="#FFFFFF", fillcolor="#EA4335"]; A [label="Proteome + Inhibitor"]; B [label="Add Biotinylated ABP"]; C [label="Streptavidin Enrichment"]; D [label="On-Bead Digestion"]; E [label="LC-MS/MS Analysis"]; F [label="Proteomic Quantification & Target Profile"];
} Caption: Workflow for MS-based competitive ABPP.
Fluorescence Polarization (FP) Competitive ABPP
FP-based assays are homogeneous, high-throughput methods ideal for screening large compound libraries.[17][18]
Objective: To rapidly screen for inhibitors of a specific target enzyme in a high-throughput format.
Materials:
-
Purified recombinant enzyme or cell lysate overexpressing the target enzyme
-
Test inhibitors (e.g., N-4-CPB)
-
A fluorescently labeled ABP with a small molecular weight
-
Microplate reader with fluorescence polarization capabilities
Protocol:
-
Assay Optimization:
-
Determine the optimal concentration of the fluorescent ABP that gives a stable and robust polarization signal.
-
Optimize buffer conditions (pH, ionic strength) for the binding reaction.
-
-
Inhibitor Screening:
-
In a microplate, add the enzyme preparation.
-
Add the test inhibitors at various concentrations or a single concentration for primary screening.
-
Add the fluorescent ABP.
-
-
Incubation: Incubate the plate for a predetermined time to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization in each well using a plate reader.
-
Data Analysis: A decrease in fluorescence polarization in the presence of an inhibitor indicates displacement of the fluorescent ABP from the enzyme's active site. Calculate IC50 values for hit compounds.
dot graph G { rankdir=TB; node [shape=box, style=rounded, color="#FBBC05", fontcolor="#202124", fillcolor="#FBBC05"]; A [label="Enzyme + Inhibitor"]; B [label="Add Fluorescent ABP"]; C [label="Incubate to Equilibrium"]; D [label="Measure Fluorescence Polarization"]; E [label="Identify Hits & Determine IC50"];
} Caption: Workflow for fluorescence polarization competitive ABPP.
Conclusion and Future Perspectives
Competitive ABPP is a versatile and powerful platform for modern drug discovery and chemical biology research. The hypothetical probe, N-[4-(2-chloroacetyl)phenyl]butanamide, with its chloroacetamide warhead, represents a promising, yet-to-be-explored tool for profiling cysteine and serine hydrolases. This guide provides the foundational knowledge and detailed protocols necessary to design and implement robust competitive ABPP experiments. By carefully selecting the appropriate probe and analytical platform, and by understanding the underlying chemical principles, researchers can effectively elucidate the targets and selectivity of novel inhibitors, thereby accelerating the development of new therapeutics. The continued development of novel reactive scaffolds and more sensitive analytical methods will undoubtedly further expand the reach and impact of competitive ABPP in the years to come.
References
- Piomelli, D., & Sasso, O. (2014). Covalent inhibitors of fatty acid amide hydrolase (FAAH): a rationale for the activity of piperidine and piperazine aryl ureas. Journal of medicinal chemistry, 57(7), 2786-2795.
- Patricelli, M. P., & Cravatt, B. F. (2001). Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes. Chemistry & biology, 8(6), 601-615.
- Sasso, O., & Piomelli, D. (2011). Covalent inhibitors of fatty acid amide hydrolase: a rationale for the activity of piperidine and piperazine aryl ureas. Journal of medicinal chemistry, 54(21), 7583-7591.
- Sasso, O., & Piomelli, D. (2011). Covalent Inhibitors of Fatty Acid Amide Hydrolase: A Rationale for the Activity of Piperidine and Piperazine Aryl Ureas. Journal of Medicinal Chemistry, 54(21), 7583-7591.
- Wright, A. T., & Cravatt, B. F. (2007). Combining cross-metathesis and activity-based protein profiling: new β-lactone motifs for targeting serine hydrolases.
- BenchChem. (2025). N-(3-azidophenyl)-2-chloroacetamide vs. Iodoacetamide for Cysteine Labeling.
- MedchemExpress. (n.d.). FAAH | Inhibitors.
- Long, J. Z., & Cravatt, B. F. (2011). Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition. ACS chemical biology, 6(8), 835-843.
- Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of proteome research, 16(9), 3433-3439.
- Wang, C., & He, C. (2019). α-Methylene-β-Lactone Scaffold for Developing Chemical Probes at the Two Ends of the Selectivity Spectrum. ChemRxiv.
- Hains, P. G., & Robinson, P. J. (2017). The impact of commonly used alkylating agents on artefactual peptide modification. Journal of proteome research, 16(9), 3433-3439.
- Kalle, A. M., & Witte, M. D. (2023). Fluorescence polarisation activity-based protein profiling for the identification of deoxynojirimycin-type inhibitors selective for lysosomal retaining alpha-glucosidase. Chemical Science, 14(32), 8689-8696.
- Kuznetsova, K. G., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of proteomics, 232, 104022.
- Gersch, M., & Sieber, S. A. (2012). β-Lactams and β-lactones as activity-based probes in chemical biology. Bioorganic & medicinal chemistry, 20(2), 589-597.
- Wang, C., & He, C. (2020). α-Methylene-β-lactone probe for measuring live-cell reactions of small molecules. ChemRxiv.
- Weerapana, E., et al. (2010). ABPP-HT*—Deep Meets Fast for Activity-Based Profiling of Deubiquitylating Enzymes Using Advanced DIA Mass Spectrometry Methods. International journal of molecular sciences, 22(6), 3097.
- Johnson, D. S., & Cravatt, B. F. (2009). Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization. Future medicinal chemistry, 1(7), 1243-1259.
- Overkleeft, H. S., & van der Marel, G. A. (2008). Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS.
- Gersch, M., & Sieber, S. A. (2012). Beta-Lactams and Beta-lactones as activity-based probes in chemical biology. Bioorganic & medicinal chemistry, 20(2), 589-597.
- Tallman, K. A., & Cravatt, B. F. (2021). A competitive activity-based protein profiling platform yields cell wall synthesis inhibitors active against replicating and non-replicating Mycobacterium tuberculosis. bioRxiv.
- Lapek, J. D., & Cravatt, B. F. (2021). ABPP-HT - High-Throughput Activity-Based Profiling of Deubiquitylating Enzyme Inhibitors in a Cellular Context. Frontiers in chemistry, 9, 643431.
- Adibekian, A., et al. (2011). Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2. ACS chemical biology, 6(12), 1364-1374.
- BenchChem. (2025). Application Notes: Profiling FAAH Inhibitors Using Activity-Based Protein Profiling (ABPP).
- BenchChem. (2025). Technical Support Center: Selectivity Profiling of Serine Hydrolase Inhibitors.
- Witte, M. D., et al. (2017). A Fluorescence Polarization Activity-Based Protein Profiling Assay in the Discovery of Potent, Selective Inhibitors for Human Nonlysosomal Glucosylceramidase. Journal of the American Chemical Society, 139(39), 13869-13878.
- Witte, M. D., et al. (2017). A Fluorescence Polarization Activity-Based Protein Profiling Assay in the Discovery of Potent, Selective Inhibitors for Human Nonlysosomal Glucosylceramidase. Journal of the American Chemical Society, 139(39), 13869-13878.
- Trautman, J. B., & Cravatt, B. F. (2019). Competitive ABPP reveals unique optically controlled serine hydrolases.
- Rompp, A., & Cravatt, B. F. (2012). Activity based protein profiling to detect serine hydrolase alterations in virus infected cells. Viruses, 4(8), 1357-1370.
- ThermoFisher Scientific. (n.d.).
- Blankman, J. L., & Cravatt, B. F. (2011). Clickable, photoreactive inhibitors to probe the active site microenvironment of fatty acid amide hydrolase. Bioorganic & medicinal chemistry letters, 21(15), 4496-4499.
- Baggelaar, M. P., & van der Stelt, M. (2021). Microplate-Based Enzymatic Activity Assay Protocol Powered by Activity-Based Probes. ChemRxiv.
- Aron, A. T., & Bertozzi, C. R. (2021). Activity‐based Photoacoustic Probes Reveal Elevated Intestinal MGL and FAAH Activity in a Murine Model of Obesity.
- Nomura, D. K., & Cravatt, B. F. (2017). A perspective on cysteine-reactive activity-based probes. Chemical Society reviews, 46(2), 412-427.
- Nomura, D. K., & Cravatt, B. F. (2017). Activity-based protein profiling for mapping and pharmacologically interrogating proteome-wide ligandable hotspots. Current opinion in biotechnology, 43, 25-33.
- Dolui, D., & Vijayaraj, P. (2022). Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes. Bio-protocol, 12(6), e4356.
- Baggelaar, M. P., & van der Stelt, M. (2016). Competitive ABPP of Serine Hydrolases: A Case Study on DAGL-Alpha. Methods in molecular biology (Clifton, N.J.), 1491, 161-169.
- Bailey, B. A., & Fitzpatrick, P. F. (2014). A fluorescence polarization binding assay to identify inhibitors of flavin-dependent monooxygenases. Analytical biochemistry, 450, 49-55.
- Niphakis, M. J., & Cravatt, B. F. (2014). Chemoproteomic methods for covalent drug discovery. Annual review of biochemistry, 83, 341-377.
- Santa Cruz Biotechnology. (n.d.). N-[4-(2-chloroacetyl)phenyl]butanamide.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2578200, N-[4-(2-chloroacetyl)phenyl]butanamide.
- Granchi, C., et al. (2022). Molecular Basis for Non-Covalent, Non-Competitive FAAH Inhibition. International journal of molecular sciences, 23(24), 15632.
- Johnson, D. S., et al. (2015). Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. ACS medicinal chemistry letters, 6(10), 1072-1077.
- van Esbroeck, A. C. M., et al. (2017). Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science, 356(6342), 1084-1087.
- Cravatt, B. F., & Bogyo, M. (2001). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Current opinion in chemical biology, 5(6), 682-689.
- Li, Y., et al. (2021). A NIR fluorescent probe for fatty acid amide hydrolase bioimaging and its application in development of inhibitors.
- Di Marzo, V., et al. (2018).
Sources
- 1. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]
- 7. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Affinity-Based Selectivity Profiling of an In-Class Selective Competitive Inhibitor of Acyl Protein Thioesterase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combining cross-metathesis and activity-based protein profiling: New β-lactone motifs for targeting serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Relative quantification of proteasome activity by activity-based protein profiling and LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 17. Fluorescence polarisation activity-based protein profiling for the identification of deoxynojirimycin-type inhibitors selective for lysosomal retainin ... - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01021J [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Personal protective equipment for handling N-[4-(2-chloroacetyl)phenyl]butanamide
An Essential Guide to Personal Protective Equipment (PPE) for Handling N-[4-(2-chloroacetyl)phenyl]butanamide
Understanding the Imperative for Protection
N-[4-(2-chloroacetyl)phenyl]butanamide is an organic compound whose handling demands a rigorous and informed approach to personal safety. While comprehensive toxicological data for this specific molecule may be limited, its chemical structure—featuring a chloroacetyl group—is analogous to other compounds known to be irritants and potentially sensitizing agents.[1] The fundamental principle of laboratory safety dictates that we treat substances with unknown or partially understood hazard profiles with a high degree of caution. This guide provides a detailed framework for selecting, using, and disposing of Personal Protective Equipment (PPE) to ensure minimal exposure and maximum safety for all personnel.
The chloroacetyl functional group is a known alkylating agent, which suggests a potential for reactivity with biological macromolecules. Therefore, the primary safety concern is to prevent direct contact with the skin, eyes, and respiratory system. The GHS classifications for structurally similar compounds warn of hazards including skin irritation, serious eye irritation, and potential respiratory irritation.[2][3] This guide is built on the foundational principle of "As Low As Reasonably Achievable" (ALARA) exposure.
Core Protective Equipment: Your First Line of Defense
A multi-layered PPE strategy is mandatory to create a robust barrier against chemical exposure. The following components represent the minimum standard for handling N-[4-(2-chloroacetyl)phenyl]butanamide in any form (solid or in solution).
-
Eye and Face Protection:
-
Safety Glasses with Side Shields: These are the absolute minimum requirement for any work in a laboratory where chemicals are present.
-
Chemical Splash Goggles: Recommended for all procedures involving liquids or the potential for splashes. They must be worn when preparing solutions, performing transfers of liquids, or during reaction workups.[4][5]
-
Face Shield: A face shield, worn over chemical splash goggles, is required for any operation with a significant risk of splashing or aerosol generation, such as when handling larger quantities (>50g) or during vigorous mixing.[6][7]
-
-
Skin and Body Protection:
-
Chemical-Resistant Gloves: Nitrile gloves are the standard recommendation due to their broad resistance to a range of chemicals.[6] Always inspect gloves for tears or degradation before use. For prolonged tasks or when handling concentrated solutions, double-gloving is a prudent measure. Contaminated gloves must be disposed of in accordance with institutional hazardous waste protocols.[8][9]
-
Laboratory Coat: A flame-retardant lab coat that fits properly and is fully buttoned is required.[6] This protects the skin and personal clothing from accidental spills and contamination.
-
Full-Body Protection: For large-scale operations or in the event of a major spill, a complete chemical-resistant suit may be necessary to prevent widespread skin contact.[7][8]
-
-
Respiratory Protection:
-
Certified Chemical Fume Hood: All handling of solid N-[4-(2-chloroacetyl)phenyl]butanamide and its volatile solutions must be conducted within a certified chemical fume hood.[5] This is the primary engineering control to minimize inhalation exposure.
-
NIOSH-Approved Respirator: In the rare event that a fume hood is not available or during a large-scale spill cleanup where airborne concentrations may be significant, a NIOSH-approved respirator with an organic vapor cartridge is mandatory.[6] All personnel requiring a respirator must be fit-tested and trained in its proper use.
-
Task-Specific PPE Protocols
The required level of PPE is dictated by the specific task and the associated risk of exposure. The following table provides clear, step-by-step guidance for common laboratory procedures.
| Laboratory Task | Potential Hazards | Eyes/Face | Gloves | Body | Respiratory | Operational Mandates |
| Pre-Use Inspection | Container contamination | Safety Glasses | Single Nitrile | Lab Coat | Not Required | Inspect container for damage or residue before handling. |
| Weighing Solid Compound | Dust inhalation, skin contact | Safety Goggles | Double Nitrile | Lab Coat | Chemical Fume Hood | Conduct all weighing within a fume hood or ventilated balance enclosure. |
| Solution Preparation | Splashes, skin contact, vapor inhalation | Safety Goggles | Double Nitrile | Lab Coat | Chemical Fume Hood | Add solid to solvent slowly. Use a magnetic stir bar to avoid splashing. |
| Reaction Setup & Monitoring | Splashes, vapor release | Safety Goggles | Double Nitrile | Lab Coat | Chemical Fume Hood | Ensure all glassware is securely clamped and joints are properly sealed. |
| Liquid Transfers | Splashes, drips | Safety Goggles | Double Nitrile | Lab Coat | Chemical Fume Hood | Use a funnel or cannula for transfers. Work over a secondary containment tray. |
| Spill Cleanup (<10g) | Dust, skin/eye contact | Goggles & Face Shield | Double Nitrile | Lab Coat | Chemical Fume Hood | Use an absorbent material to contain the spill before decontamination.[6] |
| Waste Disposal | Splashes, container contamination | Safety Goggles | Double Nitrile | Lab Coat | Chemical Fume Hood | Ensure waste containers are properly labeled and sealed.[4][6] |
Procedural Discipline: Donning and Doffing PPE
The sequence of putting on and removing PPE is critical to prevent cross-contamination. Follow this procedure diligently.
Donning (Putting On) Sequence:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check.
-
Eye and Face Protection: Put on safety goggles and/or a face shield.
-
Gloves: Don the first pair of gloves, ensuring the cuffs go over the sleeves of your lab coat. If double-gloving, don the second pair over the first.
Doffing (Taking Off) Sequence: This protocol is designed to contain contaminants.
-
Outer Gloves (if used): Remove the outer pair of gloves by peeling them off without touching the outside with your bare skin. Dispose of them immediately.
-
Lab Coat: Unbutton and remove your lab coat, folding the contaminated outside inward. Place it in a designated area for laundry or disposal.
-
Face Shield/Goggles: Remove by handling the strap, avoiding contact with the front surface.
-
Respirator (if used): Remove without touching the front of the mask.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[6]
PPE Selection and Use Workflow
The following diagram illustrates the decision-making process for safely handling N-[4-(2-chloroacetyl)phenyl]butanamide.
Caption: Logical workflow for selecting appropriate PPE.
Decontamination and Disposal Plan
Proper disposal is the final, critical step in the safe handling lifecycle of any chemical.
-
Unused Chemical: All surplus or waste N-[4-(2-chloroacetyl)phenyl]butanamide must be collected in a designated, sealed, and clearly labeled hazardous waste container.[6]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, absorbent pads, and disposable lab coats, must be placed in a sealed hazardous waste bag or container for disposal.[6] Never discard these items in the regular trash.
-
Reusable PPE: Decontaminate safety goggles and face shields after use according to your institution's approved procedures. Lab coats should be professionally laundered and not taken home.[1]
By adhering to these rigorous PPE protocols, researchers can confidently and safely handle N-[4-(2-chloroacetyl)phenyl]butanamide, ensuring the integrity of their work and, most importantly, their personal health and well-being.
References
-
N-(2-Acetylphenyl)-4-chlorobutanamide | C12H14ClNO2 | CID 7130897 . PubChem, National Center for Biotechnology Information. [Link]
-
Personal Protective Equipment . U.S. Environmental Protection Agency (EPA). [Link]
-
N-[4-(2-chloroacetyl)phenyl]butanamide | C12H14ClNO2 | CID 2578200 . PubChem, National Center for Biotechnology Information. [Link]
-
PPE and Safety Equipment When Using Chemicals . Compliance Partners. [Link]
-
Permissible Exposure Limits – OSHA Annotated Table Z-1 . Occupational Safety and Health Administration (OSHA). [Link]
-
Minimize Exposure with Personal Protective Equipment . BASF Agricultural Solutions. [Link]
-
Material Safety Data Sheet . Cole-Parmer. [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment . SAMS Solutions. [Link]
-
ICSC 0640 - 2-CHLOROACETAMIDE . International Labour Organization. [Link]
-
Table of exposure limits for chemical and biological substances . WorkSafeBC. [Link]
Sources
- 1. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]
- 2. N-(2-Acetylphenyl)-4-chlorobutanamide | C12H14ClNO2 | CID 7130897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sams-solutions.com [sams-solutions.com]
- 8. tlcstandards.com [tlcstandards.com]
- 9. combi-blocks.com [combi-blocks.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
